molecular formula C20H16N2O3S B2916727 1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326886-95-6

1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2916727
CAS No.: 1326886-95-6
M. Wt: 364.42
InChI Key: BFKGWQKREXKGPX-UHFFFAOYSA-N
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Description

The compound 1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3-methoxyphenylmethyl group at position 1 and a phenyl group at position 2. The 3-methoxy group on the benzyl substituent may enhance solubility and influence binding affinity through electronic effects, while the phenyl group contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-16-9-5-6-14(12-16)13-21-17-10-11-26-18(17)19(23)22(20(21)24)15-7-3-2-4-8-15/h2-12,17-18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEZKBYXEXRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as D-dopachrome tautomerase and PARP-1. These interactions can lead to the inhibition of these enzymes, thereby affecting the biochemical reactions they are involved in.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent changes in gene expression. For instance, it has been found to inhibit the activity of D-dopachrome tautomerase and PARP-1, which are involved in DNA repair damage. This leads to genomic dysfunction and cell death, particularly in cancer cells.

Biological Activity

1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent. Its molecular formula is C18H16N2O2SC_{18}H_{16}N_2O_2S, and it possesses a unique structural configuration that influences its biological interactions.

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes such as phosphodiesterases (PDEs) and protein kinases, which are crucial in signaling pathways related to inflammation and cancer progression .
  • Anticancer Properties : Studies have demonstrated that compounds in this class can induce apoptosis in cancer cells by triggering oxidative stress and disrupting cellular homeostasis .
  • Antimicrobial Activity : Thieno[3,2-d]pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Their mechanism often involves disrupting microbial cell wall synthesis or function .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Tested Compound IC50/Effectiveness Reference
Anticancer1-[(3-methoxyphenyl)methyl]-3-phenyl...Induces apoptosis in melanoma cells
Enzyme InhibitionPDE InhibitorIC50 = 140 nM (selective)
AntimicrobialAgainst Staphylococcus aureusEffective at low concentrations
AntifungalAgainst Candida albicansSignificant inhibition observed

Case Studies

  • Anticancer Efficacy : A study focused on the compound's ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability in melanoma and cervical cancer cells treated with the compound under both normoxic and hypoxic conditions. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to cell death through apoptosis .
  • PDE Inhibition : Another investigation revealed that the compound acts as a potent inhibitor of phosphodiesterase enzymes involved in inflammatory responses. This inhibition was linked to reduced levels of cyclic AMP in inflammatory cells, suggesting potential applications in treating respiratory diseases like asthma .

Comparison with Similar Compounds

Structural Analogues of Thieno-Pyrimidine-Diones

Thieno[2,3-d]pyrimidine-2,4-dione (PR-3)
  • Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione (positional isomer of the target compound).
  • Key Features : Replacement of the phenyl ring with thiophene in the fused system.
  • Activity : Exhibits a mean pIC50 of ~7–8.5 μM for TRPA1 inhibition, with higher activity compared to pyrido[2,3-d]pyrimidine-2,4-dione (PR-2) due to enhanced electronic effects from the sulfur atom .
  • Significance: Demonstrates that thiophene substitution in the pyrimidine-dione core improves potency, suggesting the target compound’s thieno[3,2-d] configuration may offer similar advantages.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Core Structure: Hybrid of thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine.
  • Key Features : Incorporates a pyrazolo group at position 4, synthesized via Vilsmeier–Haack reagent and ammonium carbonate treatment.
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione with fluorophenyl and methylphenyl substituents.
  • Key Features : Fluorine substitution introduces electron-withdrawing effects, which may alter binding kinetics compared to the target compound’s methoxy group.
  • Activity: No explicit data provided, but fluorinated analogs are often explored for enhanced metabolic stability .
Key Observations :
  • TRPA1 Inhibition: PR-3’s activity (~7–8.5 μM) suggests that thieno-pyrimidine-diones are viable scaffolds for ion channel modulation. The target compound’s methoxy group may further optimize interactions with TRPA1’s hydrophobic pockets .
  • Synthetic Flexibility: Hybrid structures (e.g., pyrazolo-thieno-pyrimidine) demonstrate high yields (e.g., 82% in ), underscoring the feasibility of derivatizing the core for diverse applications .

Substituent Effects on Activity

  • Methoxy vs. Fluoro Groups : The target compound’s 3-methoxyphenylmethyl group likely enhances solubility and π-stacking interactions, whereas fluorophenyl analogs (e.g., ) may improve metabolic stability and target affinity .
  • Thiophene vs. Pyridine Rings: Thieno[3,2-d]pyrimidine cores (as in the target) exhibit higher activity than pyrido[2,3-d]pyrimidine (PR-2), attributed to sulfur’s polarizability and electronic effects .

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